molecular formula C14H8O3 B074917 9-FLUORENONE-1-CARBOXYLIC ACID CAS No. 1573-92-8

9-FLUORENONE-1-CARBOXYLIC ACID

Cat. No.: B074917
CAS No.: 1573-92-8
M. Wt: 224.21 g/mol
InChI Key: CBEFMGJHEKAMNI-UHFFFAOYSA-N
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Description

9-FLUORENONE-1-CARBOXYLIC ACID is an organic compound with the molecular formula C14H8O3 It is a derivative of fluorene, characterized by the presence of a ketone group at the 9th position and a carboxylic acid group at the 1st position

Scientific Research Applications

9-FLUORENONE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for “9-oxo-9H-fluorene-1-carboxylic acid” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-FLUORENONE-1-CARBOXYLIC ACID typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of fluorene derivatives using metal catalysts such as palladium or platinum. This method offers higher yields and can be performed under milder conditions compared to traditional chemical oxidants .

Chemical Reactions Analysis

Types of Reactions

9-FLUORENONE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-oxofluorene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEFMGJHEKAMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166244
Record name 9-Oxo-9H-fluorenecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573-92-8
Record name 9-Fluorenone-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1573-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Oxo-9H-fluorenecarboxylic acid
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Record name 1573-92-8
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Record name 9-Oxo-9H-fluorenecarboxylic acid
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Record name 9-oxo-9H-fluorenecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 9-fluorenone-1-carboxylic acid in environmental science?

A: this compound is a significant intermediate in the microbial degradation of fluoranthene, a four-ring PAH commonly found in contaminated environments. Its presence indicates the biodegradation of fluoranthene by microorganisms. Understanding the formation and further degradation of this compound is crucial for assessing the natural attenuation of PAHs in the environment. [, , , , , , ]

Q2: Which microorganisms are known to produce this compound during fluoranthene degradation?

A2: A variety of bacterial and fungal species have been identified to produce this compound during fluoranthene degradation. These include:

  • Bacteria: Mycobacterium flavescens [], Rhodococcus sp. [], Mycobacterium sp. [, , , , ], Pasteurella sp. IFA [, , ], Bacillus badius D1 [], Lysinbacillus sphaericus DL8 [], Microbacterium paraoxydans JPM1 [], Mycobacterium vanbaalenii PYR-1 []
  • Fungi: Trichoderma lixii strain FLU1 [], Talaromyces pinophilus strain FLU12 []

Q3: How is this compound produced during fluoranthene degradation?

A: Studies suggest that the degradation of fluoranthene often begins with dioxygenation at the C-2,3 position, leading to the formation of fluoranthene cis-2,3-dihydrodiol. [] This dihydrodiol is further metabolized through a series of enzymatic reactions, ultimately yielding this compound. [, , ]

Q4: What are the further degradation products of this compound in microbial systems?

A4: this compound can be further degraded into several metabolites, including:

  • 9-fluorenone [, , , ]
  • 9-hydroxy-1-fluorenecarboxylic acid [, , ]
  • 2-carboxybenzaldehyde [, , ]
  • Benzoic acid [, , , ]
  • Phthalic acid [, , ]
  • Phenylacetic acid [, , , ]
  • Adipic acid []

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Commonly employed techniques for identifying and quantifying this compound include:

  • Thin-layer chromatography (TLC): This method is used for the initial separation and tentative identification of metabolites based on their migration on a stationary phase. [, ]
  • High-performance liquid chromatography (HPLC): HPLC offers a higher resolution separation of metabolites compared to TLC and is used for both isolation and quantification. [, , , ]
  • Gas chromatography-mass spectrometry (GC-MS): This technique is used for both the separation and identification of metabolites based on their mass-to-charge ratios. Derivatization techniques, such as silylation or oxime formation, are often employed to increase the volatility and improve the chromatographic behavior of this compound for GC-MS analysis. [, , , , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: NMR, particularly proton (1H) and carbon (13C) NMR, provides detailed structural information about the molecule. [, , , , ]

Q6: What is the structure and molecular formula of this compound?

A6: this compound comprises a fluorenone core with a carboxylic acid substituent at the 1-position.

  • Molecular formula: C14H8O3 [, ]
  • Structure:
    • Planar conformation with intramolecular hydrogen bonding between the carboxylic acid group and the ketone oxygen atom. []
    • The molecules stack in a specific crystallographic direction with a defined interplanar separation. []

Q7: Are there any known applications of this compound beyond environmental science?

A7: While research on this compound primarily focuses on its role in fluoranthene biodegradation, some studies explore its potential in other fields:

  • Organic solar cells: this compound has been investigated as a solid additive in organic solar cells. It was found to prolong the lifetime of photogenerated excitons, potentially improving the efficiency of these devices. []
  • Chemical synthesis: this compound can be used as a starting material for synthesizing other chemical compounds, including metal complexes with potential biological activity. []

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